molecular formula C6H4Cl2N2O B3034497 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride CAS No. 1807542-92-2

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride

Cat. No.: B3034497
CAS No.: 1807542-92-2
M. Wt: 191.01
InChI Key: CTKZESLRBKKMTI-UHFFFAOYSA-N
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Description

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is a heterocyclic compound with the molecular formula C6H4Cl2N2O. It is a derivative of oxazole and pyridine, characterized by the presence of a chlorine atom at the 2-position of the oxazole ring. This compound is primarily used in research and development due to its unique chemical properties .

Scientific Research Applications

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P338, and P351 . The signal word for this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with an amine to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually stored under inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorooxazole
  • 2-Chloropyridine
  • Oxazolo[4,5-b]pyridine

Uniqueness

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is unique due to its combined oxazole and pyridine structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in research and industry .

Properties

IUPAC Name

2-chloro-[1,3]oxazolo[4,5-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O.ClH/c7-6-9-5-4(10-6)2-1-3-8-5;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKZESLRBKKMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorooxazolo[4,5-b]pyridine monohydrochloride
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2-Chlorooxazolo[4,5-b]pyridine monohydrochloride
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